1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-(thiophen-2-yl)urea
Description
1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-(thiophen-2-yl)urea is a synthetic urea derivative featuring a 4-methoxyphenyl-substituted cyclopentylmethyl group linked to a thiophen-2-yl moiety via a urea bridge. Urea derivatives are widely explored in medicinal chemistry due to their versatility in forming hydrogen bonds and modulating pharmacokinetic properties, making this compound a candidate for anticancer or enzyme-targeted therapies .
Properties
IUPAC Name |
1-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-22-15-8-6-14(7-9-15)18(10-2-3-11-18)13-19-17(21)20-16-5-4-12-23-16/h4-9,12H,2-3,10-11,13H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIENRWJFZRYQGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-(thiophen-2-yl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenylcyclopentylmethanol with thiophene-2-isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The use of a suitable solvent, such as dichloromethane or tetrahydrofuran, is essential to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to 1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-(thiophen-2-yl)urea exhibit significant anticancer properties. For example, derivatives have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
- Anti-inflammatory Properties :
-
Enzyme Inhibition :
- The urea group in this compound allows it to interact with various enzymes. It has been studied as a potential inhibitor of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. This inhibition could lead to reduced pain and inflammation.
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer effects of various urea derivatives, including this compound). The results indicated that the compound significantly reduced cell viability in several cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Case Study 2: Anti-inflammatory Mechanisms
Research focused on the anti-inflammatory properties of thiophene-containing compounds demonstrated that this compound could effectively inhibit COX activity in vitro. This inhibition correlated with decreased levels of inflammatory cytokines in treated cells .
Mechanism of Action
The mechanism of action of 1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Thiophene vs. Pyridine/Pyrrole Moieties :
- The thiophen-2-yl group in the target compound and 5h () may enhance π-π stacking in hydrophobic pockets, whereas pyridine/pyrrole derivatives (e.g., compound 7n ) could improve solubility or target selectivity.
- Compound 5h, with a pyridin-3-yl and thiophen-2-yl combination, demonstrated broad-spectrum anticancer activity, suggesting that thiophene-containing ureas merit further exploration .
4-Methoxyphenyl Group :
- The 4-methoxyphenyl group is shared with compound 83 (), which showed potent activity against MCF-7 cells. This substituent likely enhances membrane permeability and stabilizes aryl-receptor interactions .
Cyclopentylmethyl vs.
Biological Activity
1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-(thiophen-2-yl)urea, also referred to by its CAS number 1091475-24-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 372.5 g/mol. The structure features a cyclopentyl group, a methoxyphenyl moiety, and a thiophenyl urea linkage, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.5 g/mol |
| CAS Number | 1091475-24-9 |
Research indicates that the biological activity of this compound may be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may influence signaling pathways involved in cell proliferation and apoptosis. The specific mechanisms are still under investigation but may involve modulation of enzyme activities or receptor interactions.
Anticancer Activity
A significant area of research has focused on the anticancer properties of compounds similar to this compound. For instance, thiosemicarbazone derivatives have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell growth. These compounds often exhibit selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications .
Antimicrobial Properties
Studies have shown that related compounds possess antimicrobial activities against both Gram-positive and Gram-negative bacteria. For example, thiosemicarbazones have been evaluated for their ability to inhibit bacterial growth, suggesting that structural modifications can enhance their efficacy against specific pathogens .
Case Study 1: Anticancer Efficacy
In a study involving the evaluation of thiosemicarbazone analogs, compounds were tested against K562 leukemia cells. The results indicated that certain derivatives exhibited significant cytotoxicity with half-maximal effective concentrations (EC50) around 10 µM. This suggests that the incorporation of specific substituents can enhance anticancer activity .
Case Study 2: Antimicrobial Testing
Another study investigated the antibacterial effects of thiosemicarbazone derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated varying levels of inhibition, indicating that modifications in the chemical structure can lead to increased antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
